molecular formula C9H11N5O3 B080005 D-Biopterin CAS No. 13039-62-8

D-Biopterin

Cat. No. B080005
CAS RN: 13039-62-8
M. Wt: 237.22 g/mol
InChI Key: LHQIJBMDNUYRAM-AWFVSMACSA-N
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Description

D-Biopterin is an enantiomer of L-biopterin, an oxidized form of the nitric oxide synthase (NOS) cofactor tetrahydro-L-biopterin .


Synthesis Analysis

The synthesis of D-Biopterin involves several pathways. One of the prominent hypotheses includes competitive inhibition of a blood-brain-barrier transporter of large neutral amino acids (LNAA) including tyrosine and tryptophan with decreased protein and neurotransmitter synthesis . Another pathway involves the de novo synthesis of dihydrobiopterin, which is independent of its reduction to tetrahydrobiopterin on dihydrofolate reductase .


Molecular Structure Analysis

D-Biopterin has a molecular formula of C9H11N5O3. Its average mass is 237.215 Da and its monoisotopic mass is 237.086182 Da .


Chemical Reactions Analysis

The reactions of D-Biopterin proceed through two competing pathways: electron transfer from dGMP to the triplet excited-state of pterins (type I mechanism) and reaction of dGMP with 1 O2 produced by pterins (type II mechanism) .


Physical And Chemical Properties Analysis

D-Biopterin has a density of 1.9±0.1 g/cm3. Its molar refractivity is 55.4±0.5 cm3. It has 8 H bond acceptors, 5 H bond donors, and 2 freely rotating bonds .

Scientific Research Applications

  • Neurotransmitter Synthesis and Neurological Disorders : H4-biopterin is crucial as a cofactor for enzymes involved in the synthesis of neurotransmitters such as dopamine, serotonin, and norepinephrine. It plays a significant role in conditions like Parkinson's disease, phenylketonuria, and dopa-responsive dystonia (Werner-Felmayer, Golderer, & Werner, 2002).

  • Immune Response and Psychiatric Disorders : D-Biopterin, as a biopterin precursor, is involved in immune responses. Alterations in its levels have implications in psychiatric disorders, such as obsessive-compulsive disorder and depression, highlighting its role in neuroimmunology (Kuloğlu et al., 2007).

  • Metabolic Pathways and Enzymatic Processes : The synthesis of D-Biopterin from D-erythrodihydroneopterin in various tissues, such as the liver and kidney, demonstrates its integral role in metabolic pathways and enzymatic processes (Eto, Fukushima, & Shiota, 1976).

  • Cardiovascular Health and Pharmacokinetics : H4-biopterin has therapeutic applications in cardiovascular disorders, given its involvement in endothelial function and vasorelaxation. Studies on its pharmacokinetics after oral administration provide insights into its therapeutic potential and dosage optimization (Fiege et al., 2004).

  • Aging and Brain Health : The levels of biopterin in the brain and its relation to aging have implications for understanding age-related neurological disorders (Furukawa & Kish, 1998).

  • Diagnostic Applications in Neurological Disorders : D-Biopterin metabolism in fibroblasts is used as a diagnostic tool for disorders like dopa-responsive dystonia and other biopterin deficiencies, showcasing its importance in clinical diagnostics (Bonafė et al., 2001).

Safety And Hazards

D-Biopterin is harmful if swallowed. It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid prolonged or repeated exposure .

Future Directions

Future research directions include exploring the role of D-Biopterin in modulating radiosensitivity through BH4 metabolism . There is also interest in the potential of tetrahydrobiopterin supplementation to enhance immunotherapy and radiotherapy for solid tumors .

properties

IUPAC Name

2-amino-6-[(1S,2R)-1,2-dihydroxypropyl]-3H-pteridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h2-3,6,15-16H,1H3,(H3,10,11,13,14,17)/t3-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQIJBMDNUYRAM-AWFVSMACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name D-Biopterin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000633
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

D-Biopterin

CAS RN

36183-24-1, 13039-62-8, 22150-76-1
Record name rel-2-Amino-6-[(1R,2S)-1,2-dihydroxypropyl]-4(3H)-pteridinone
Source CAS Common Chemistry
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Record name D-Biopterin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13039-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name biopterin
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Record name [S-(R*,S*)]-2-amino-6-(1,2-dihydroxypropyl)-1H-pteridin-4-one
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Record name D-Biopterin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000633
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
AJ Mandell, WP Bullard, JB Yellin, PV Russo - Journal of Pharmacology …, 1980 - Citeseer
Methods Isotopically labeled L-[4-3H] phenylalanine was purified by adsorp-tion on a cation exchange renin (Dowex 50-W), exhaustive rinsing with glass-distilled water, elution with 3 N …
Number of citations: 39 citeseerx.ist.psu.edu
R Klein, CA Grolière - Chromatographia, 1993 - Springer
… of Lbiopterin (LB) and D-biopterin (DB), 20 picomoles of each compound, c) Co-injection of Astasia longa extract with Lbiopterin, d) Co-injection of Astasia longa extract with D-biopterin. …
Number of citations: 7 link.springer.com
KJM Andrews, WE Barber, BP Tong - Journal of the Chemical Society …, 1969 - pubs.rsc.org
… D-Biopterin was prepared similarly from 5-deoxy-~-ribose. Although the overall yield of biopterin from 5-deoxyL-arabinose is only about 9% by this route, we have been able to prepare …
Number of citations: 13 pubs.rsc.org
HC Curtius, S Ghisla, H Hasegawa, N Blau… - Chemistry and Biology of …, 1993 - Springer
… pterins in patients’ urine, ie L-primapterin (7-isomer of L-biopterin), D- or L-ana- pterin (7-isomer of D- or L- neopterin) and 6-oxo-L- or D-primapterin (7-isomer of 7-oxo-L- or D-biopterin) …
Number of citations: 3 link.springer.com
N Blau, I Rebrin - Chemistry and Biology of Pteridines and …, 1993 - books.google.com
… pterins in patients' urine, ie L-primapterin (7-isomer of L-biopterin), D-or L-anapterin (7-isomer of D–or L-neopterin) and 6-oxo-L-or D-primapterin (7-isomer of 7-oxo-L–or D-biopterin)(1, …
Number of citations: 0 books.google.com
R Klein - Chemistry and Biology of Pteridines and Folates, 1993 - Springer
Several years ago, we reported the identification of dictyopterin as 6-[D-threo]-1’, 2’-dihydroxy propyl-pterin 1 . Such a result had been obtained after numerous and tedious purification …
Number of citations: 3 link.springer.com
DL Hatfield, C Van Baalen, HS Forrest - Plant Physiology, 1961 - ncbi.nlm.nih.gov
… Several of the compounds yiel(le(d biopterin and glucose. The original compounds vere theni cochiromiiatogr-aphie(d an(l showvii to be i(lelitical. The comipoun(l isolate(d fr-olim TN2a/…
Number of citations: 59 www.ncbi.nlm.nih.gov
JD Bailey, A Shaw, E McNeill, T Nicol, M Diotallevi… - Nitric Oxide, 2020 - Elsevier
Macrophages are mononuclear phagocytes derived from haematopoietic progenitors that are widely distributed throughout the body. These cells participate in both innate and adaptive …
Number of citations: 39 www.sciencedirect.com
B Nare, LW Hardy, SM Beverley - Journal of Biological Chemistry, 1997 - ASBMB
… A pH optimum of 4.7 was found for PTR1 activity with every pterin tested (l- and d-biopterin,l- and d-neopterin, 6-hydroxymethylpterin,l- and d-monapterin, 6-formylpterin, 6, 7-…
Number of citations: 201 www.jbc.org
YK Hwang, JY Kang, HJ Woo, YK Choi… - Biochimica et Biophysica …, 2002 - Elsevier
A gene (slr1166) putatively encoding pteridine glycosyltransferase was disrupted with a kanamycin resistance cassette in Synechocystis sp. PCC 6803, which produces cyanopterin. …
Number of citations: 11 www.sciencedirect.com

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